Monochlorobimane Monochlorobimane Monochlorobimane is an organochlorine compound and a pyrazolopyrazole. It has a role as a fluorochrome.
Brand Name: Vulcanchem
CAS No.: 76421-73-3
VCID: VC0006746
InChI: InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
SMILES: CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C
Molecular Formula: C₁₀H₁₁ClN₂O₂
Molecular Weight: 226.66 g/mol

Monochlorobimane

CAS No.: 76421-73-3

Cat. No.: VC0006746

Molecular Formula: C₁₀H₁₁ClN₂O₂

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

Monochlorobimane - 76421-73-3

CAS No. 76421-73-3
Molecular Formula C₁₀H₁₁ClN₂O₂
Molecular Weight 226.66 g/mol
IUPAC Name 7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Standard InChI InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
Standard InChI Key SUIPVTCEECPFIB-UHFFFAOYSA-N
SMILES CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C
Canonical SMILES CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C

Chemical and Photophysical Properties of Monochlorobimane

Structural Characteristics and Reactivity

Monochlorobimane (C₁₀H₁₁ClN₂O₂) is a chlorinated bimane derivative with a molecular weight of 226.66 Da . Its structure features two ketone groups and a reactive chlorine atom, enabling nucleophilic substitution with thiols. The compound is cell-permeant and non-fluorescent in its native state but undergoes a fluorescence shift upon conjugation with thiols . The reaction mechanism involves glutathione S-transferase (GST)-catalyzed formation of a glutathione-bimane (GS-B) adduct, though non-enzymatic conjugation can occur at high thiol concentrations .

Fluorescence Properties

Applications in Glutathione Quantification

In Vitro Cell-Based Assays

MCB’s primary application lies in quantifying GSH in adherent mammalian cells. A standardized protocol involves:

  • Cell Preparation: Incubate cells in Hank’s Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4) .

  • MCB Loading: Add MCB at 1–25 µM for 30–60 min .

  • Fluorescence Detection: Use a microplate reader (e.g., Tecan Infinite 200 PRO) with 380 nm excitation and 480 nm emission .

Table 1: MCB Fluorescence Parameters in Different Tissues

TissueGSH (µmol/g wet weight)MCB MethodHPLC Method
Liver7.24 ± 0.277.28 ± 0.41
Spinal Cord1.12 ± 0.031.16 ± 0.04

MCB-derived GSH values show strong correlation (R² = 0.98) with HPLC measurements, validating its reliability .

Dynamic Redox Monitoring

MCB enables real-time tracking of GSH fluctuations under oxidative stress. For example:

  • Menadione-Induced Depletion: 50 µM menadione reduces intracellular GSH by 60% within 1 hr, reversible by 1–10 mM GSH supplementation .

  • Buthionine Sulfoximine (BSO) Inhibition: 100 µM BSO decreases GSH synthesis by 80% in 24 hr, with an EC₅₀ of 28 µM .

Methodological Considerations and Limitations

Specificity Challenges

While MCB preferentially reacts with GSH, it also conjugates with cysteine, N-acetylcysteine, and plasma thiols . In peripheral blood mononuclear cells (PBMCs), only 33% of MCB fluorescence corresponds to GS-B, with 50% attributed to protein-bimane adducts . GST activity varies by cell type; PBMCs exhibit 10-fold lower GST than hepatocytes, reducing adduct formation efficiency .

Subcellular Localization Artifacts

MCB-GSH adducts preferentially accumulate in nuclei due to their small size (≈500 Da) and hydrophilic nature. In rat hepatocytes, nuclear fluorescence intensity exceeds cytoplasmic levels by 2.5-fold within seconds of microinjection . This skews spatial resolution, complicating compartment-specific GSH measurements.

Extracellular Interactions

Thiols in culture media (e.g., 10% fetal bovine serum) scavenge MCB, reducing intracellular signal by 40% . Pre-incubation with thiol-free buffers (e.g., HBSS) mitigates this. Additionally, menadione-GSH conjugation in extracellular media diminishes menadione’s intracellular efficacy, requiring sequential dosing protocols .

Comparative Analysis with Alternative Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for absolute GSH quantification but lacks real-time capability. MCB matches HPLC accuracy in liver (7.24 vs. 7.28 μmol/g) and spinal cord (1.12 vs. 1.16 μmol/g) but offers 10-fold higher throughput .

Fluorescent Probes (BODIPY, ThiolTracker)

BODIPY-based probes (λex/λem = 500/510 nm) circumvent MCB’s short-wavelength limitations but suffer from higher background and lower selectivity . ThiolTracker Violet (λex/λem = 405/450 nm) provides better nuclear exclusion but requires UV lasers .

Table 2: Probe Comparison for GSH Detection

Probeλex (nm)λem (nm)SelectivityThroughput
MCB380480ModerateHigh
BODIPY500510LowModerate
ThiolTracker405450HighLow

Recent Advancements in MCB Methodology

Microplate Assay Optimization

Modifications to enhance MCB sensitivity in 96-well plates include:

  • Signal Amplification: Use 25 flashes/well and 20 µs integration time .

  • Background Reduction: Pre-wash cells with thiol-free buffers to minimize extracellular MCB-thiol binding .

LC–MS/MS Validation

LC–MS/MS in multiple reaction monitoring (MRM) mode confirms MCB-derived GSH values within 5% error margins. This approach identifies oxidation artifacts (e.g., GSSG) that MCB may miss .

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